molecular formula C16H11NO5 B5544281 methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate CAS No. 35019-69-3

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate

Cat. No.: B5544281
CAS No.: 35019-69-3
M. Wt: 297.26 g/mol
InChI Key: LDZBEDYOKLEJAT-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive phthalimides.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl-1-methyl-1H-pyrazol-5-carboxylate
  • Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl-1-methyl-1H-pyrazol-3-carboxylate
  • 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile

Uniqueness

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate is unique due to the presence of both the phthalimide and hydroxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-16(21)12-7-6-9(8-13(12)18)17-14(19)10-4-2-3-5-11(10)15(17)20/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZBEDYOKLEJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163531
Record name Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35019-69-3
Record name Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35019-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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